1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products . This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can be achieved through several routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach includes the Pictet-Spengler cyclization, which involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization and reduction steps . Industrial production methods often utilize multicomponent reactions to improve yield and selectivity while minimizing waste .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminium ions, which can further react to form more complex structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used but often include more complex tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride involves its interaction with various molecular targets and pathways. It can form iminium ions, which can isomerize and participate in further reactions . The compound’s neuroprotective effects are thought to be due to its ability to antagonize neurotoxic agents and modulate neurotransmitter systems .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is part of a larger family of tetrahydroisoquinoline derivatives. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: A basic structure with diverse biological activities.
7-Cyano-1,2,3,4-tetrahydroisoquinoline: Known for its potential therapeutic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEFPIYGUKBZAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-31-8 | |
Record name | 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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